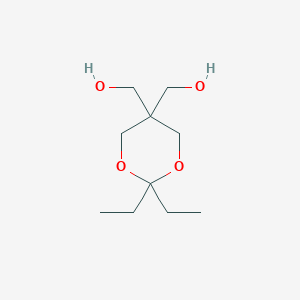
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol is an organic compound with the molecular formula C10H20O4. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of two ethyl groups and two hydroxymethyl groups attached to the dioxane ring. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol typically involves the reaction of pentaerythritol with ethyl aldehyde under acidic conditions. The reaction proceeds through the formation of an acetal intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are used for substitution reactions.
Major Products
The major products formed from these reactions include ethyl-substituted dioxane derivatives, aldehydes, carboxylic acids, and various substituted esters and halides.
Aplicaciones Científicas De Investigación
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mecanismo De Acción
The mechanism by which (2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol exerts its effects is primarily through its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar in structure but with methyl groups instead of ethyl groups.
(2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Contains a phenyl group, leading to different chemical properties and applications.
(2-(Norbornene)-1,3-dioxane-5,5-diyl)dimethanol: Features a norbornene group, which imparts unique reactivity.
Uniqueness
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol is unique due to the presence of ethyl groups, which influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in applications where specific structural and chemical properties are required.
Propiedades
Número CAS |
112405-86-4 |
|---|---|
Fórmula molecular |
C10H20O4 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
[2,2-diethyl-5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C10H20O4/c1-3-10(4-2)13-7-9(5-11,6-12)8-14-10/h11-12H,3-8H2,1-2H3 |
Clave InChI |
MLQJBSGNAYWCEB-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCC(CO1)(CO)CO)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
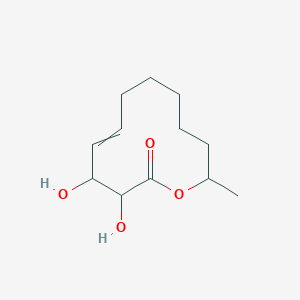

![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
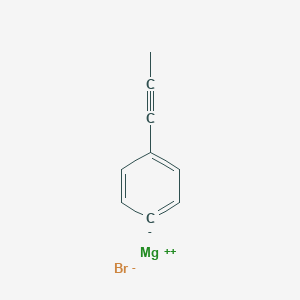
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
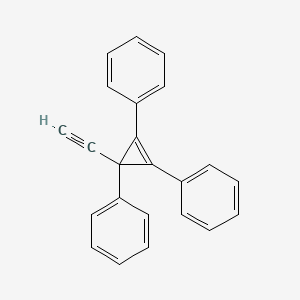
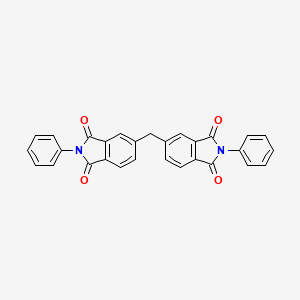

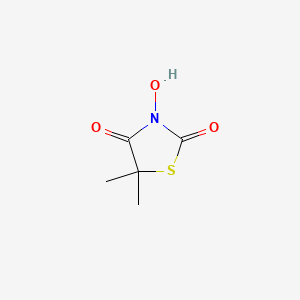
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
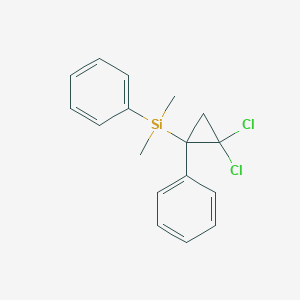
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)
